molecular formula C13H21NO4 B13580206 1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylicacid

1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylicacid

Cat. No.: B13580206
M. Wt: 255.31 g/mol
InChI Key: PGFSIPKRHUXPRX-UHFFFAOYSA-N
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Description

1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylicacid is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core, which is a bicyclic system where two rings share a single carbon atom. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality adds to its stability and versatility in synthetic chemistry.

Preparation Methods

The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylicacid typically involves multiple steps:

    Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a involving suitable precursors.

    Introduction of the Boc Protecting Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylicacid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the Boc protecting group with other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylicacid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylicacid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then interact with biological targets such as enzymes or receptors. The spirocyclic structure provides rigidity and stability, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylicacid can be compared with other spirocyclic compounds such as:

    1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.

    1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid.

    1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-nitrile: Features a nitrile group in place of the carboxylic acid.

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-13(9(15)16)8-7-12(13)5-4-6-12/h4-8H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

PGFSIPKRHUXPRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC12CCC2)C(=O)O

Origin of Product

United States

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